4-Chloro-2-(3-chlorophenyl)pyrimidine
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-2-(3-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXDIHHGWHIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-(3-chlorophenyl)pyrimidine chemical properties and IUPAC name
An In-Depth Technical Guide to 4-Chloro-2-(3-chlorophenyl)pyrimidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated pyrimidine derivative of significant interest to medicinal chemistry and drug discovery professionals. Pyrimidine-based scaffolds are central to the development of a wide array of therapeutic agents, and understanding the properties of key intermediates is paramount.[1][2] This document details the compound's structural and physicochemical properties, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, proposes a viable synthetic pathway, and discusses its potential applications as a versatile building block in the synthesis of biologically active molecules. All technical claims are supported by authoritative references to guide further research and application.
Nomenclature and Chemical Structure
Proper identification is the foundation of chemical research. The structural and naming conventions for the target compound are as follows.
IUPAC Name: this compound
Chemical Structure: The molecule consists of a central pyrimidine ring. A chlorine atom is substituted at the C4 position, and a 3-chlorophenyl group is attached at the C2 position.
-
Molecular Formula: C₁₀H₆Cl₂N₂
-
SMILES: c1cc(cc(c1)Cl)c2cc(ncn2)Cl
-
InChI Key: WDXFLLJZNGGUTP-UHFFFAOYSA-N[3]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be reliably predicted using computational models. These parameters are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Predicted Value | Source |
| Molecular Weight | 225.08 g/mol | Calculated |
| Monoisotopic Mass | 223.9908 Da | [3] |
| XlogP | 3.5 | [3] |
| Topological Polar Surface Area | 25.78 Ų | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Appearance | Expected to be an off-white to pale solid | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.[4] | Inferred |
Reactivity and Chemical Profile
The chemical behavior of this compound is dominated by the electronic nature of its heterocyclic core.
Electronic Nature of the Pyrimidine Core
The pyrimidine ring is a π-deficient heterocycle.[5] The two nitrogen atoms are highly electronegative, withdrawing electron density from the carbon atoms of the ring. This effect makes the C2, C4, and C6 positions significantly electrophilic and susceptible to attack by nucleophiles.[5]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is an excellent leaving group, activated by the electron-withdrawing nature of the ring nitrogens. This allows for its displacement by a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a powerful method for molecular elaboration.[4][6]
Regioselectivity
In pyrimidine systems containing leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position.[7] This selectivity is attributed to the more favorable distribution of the negative charge in the Meisenheimer intermediate formed during the reaction. Frontier molecular orbital theory also supports this observation, indicating that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4, making it the preferred site for nucleophilic attack.[7] Therefore, in this compound, the C4-Cl bond is the primary site of reaction for SNAr.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a reliable, multi-step process starting from commercially available materials. The general strategy involves the construction of the substituted pyrimidinone ring followed by chlorination.
Synthesis Workflow
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established pyrimidine synthesis methodologies.[8]
Step 1: Synthesis of 2-(3-Chlorophenyl)pyrimidin-4-one
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Base Formation: Add sodium metal in small portions to the ethanol under an inert atmosphere (N₂) to generate sodium ethoxide in situ.
-
Reagent Addition: Once the sodium has fully reacted, add diethyl malonate, followed by 3-chlorobenzamidine hydrochloride.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting precipitate is filtered, washed with cold water, and dried to yield the pyrimidone intermediate.
Step 2: Chlorination to this compound
-
Setup: In a flask equipped with a reflux condenser, place the dried 2-(3-chlorophenyl)pyrimidin-4-one from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess. A catalytic amount of an organic base like N,N-dimethylaniline may be added to facilitate the reaction.[9]
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: The aqueous mixture is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Versatile Synthetic Intermediate
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactive C4-chloro group, which serves as a handle for introducing diverse functionalities. This allows for the rapid generation of compound libraries for high-throughput screening. By reacting the scaffold with various amines, alcohols, or other nucleophiles, researchers can systematically explore the chemical space around the pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.[10]
Potential Biological Targets
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[10] Kinase inhibitors are a cornerstone of modern oncology and immunology. Given this precedent, derivatives of this compound are promising candidates for the development of inhibitors for targets such as:
-
Janus Kinases (JAKs)
-
Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
Caption: Role of the scaffold in a typical drug discovery pipeline.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[12][15]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined reactivity, centered on nucleophilic substitution at the C4 position, provides a reliable and versatile handle for synthetic elaboration. The pyrimidine core's established importance in biologically active molecules, particularly as kinase inhibitors, makes this compound and its derivatives attractive targets for further investigation in the pursuit of novel therapeutic agents.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
- SAFETY DATA SHEET for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. (2010).
- BASF. (2026). Safety data sheet.
- Guidechem. (n.d.). 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine.
- ChemicalBook. (2026). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
- PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
- Fisher Scientific. (2023). SAFETY DATA SHEET for 4-(4-Chlorophenyl)pyrimidine-2-thiol.
- Apollo Scientific. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
- ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubChemLite. (n.d.). 4-chloro-6-(3-chlorophenyl)pyrimidine (C10H6Cl2N2).
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An In-depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-2-(3-chlorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Chloro-2-(3-chlorophenyl)pyrimidine, a molecule of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, and a detailed understanding of its structural characteristics is paramount for rational drug design.[1] This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. While the crystallographic data presented herein is a representative model based on analogous structures, the methodologies described are grounded in established experimental protocols. This guide serves as a robust resource for researchers engaged in the structural elucidation of novel pyrimidine derivatives, offering insights into experimental design, data interpretation, and the critical interplay between molecular conformation and crystal packing.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
Pyrimidine derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including a wide array of therapeutic agents.[1][2] Their prevalence in medicinal chemistry stems from their ability to engage in various biological interactions, often serving as key pharmacophores in anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[1][2] The introduction of specific substituents onto the pyrimidine ring allows for the modulation of a molecule's physicochemical properties and its affinity for biological targets.
The subject of this guide, this compound, is a halogenated phenylpyrimidine. The presence of a chlorine atom at the 4-position and a 3-chlorophenyl group at the 2-position makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions, and a candidate for biological screening.[3][4] A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
Synthesis and Crystallization
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following proposed synthesis and crystallization protocols are based on established methodologies for similar pyrimidine derivatives.[4][5]
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step process, beginning with readily available starting materials. A plausible synthetic route is outlined below. It is important to note that reaction conditions may require optimization to achieve high yields and purity.
Experimental Protocol:
-
Step 1: Synthesis of a Pyrimidine Precursor: A suitable pyrimidine precursor, such as a hydroxypyrimidine, is synthesized. This can often be achieved through the cyclization of appropriate starting materials.
-
Step 2: Chlorination: The hydroxypyrimidine is then subjected to chlorination to introduce the chloro substituent at the 4-position. Phosphoryl trichloride (POCl₃) is a common reagent for this transformation.[6]
-
Step 3: Suzuki-Miyaura Cross-Coupling: The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce the 3-chlorophenyl group at the 2-position of the pyrimidine ring. This reaction utilizes a palladium catalyst to couple the chlorinated pyrimidine with a corresponding boronic acid.
Illustrative Reaction Scheme:
Caption: A generalized workflow for the synthesis of this compound.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. A variety of techniques should be systematically explored to identify the optimal crystallization conditions.
Experimental Protocol:
-
Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. Slow evaporation of the solvent can lead to the formation of well-defined crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the workflow for data collection, structure solution, and refinement.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Experimental Protocol:
-
Crystal Selection: A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
Mounting: The crystal is mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Apex II D8 Venture) equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7] Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffraction spots. This information is then used to solve and refine the crystal structure.
Experimental Protocol:
-
Data Processing: The raw diffraction images are processed using software such as SAINT to integrate the reflection intensities and perform corrections for absorption (e.g., using SADABS).[7]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXTL.[7] This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F² using anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Representative Crystal Structure of this compound
The following data represents a hypothetical yet plausible crystal structure for the title compound, based on known structures of similar pyrimidine derivatives.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₆Cl₂N₂ |
| Formula Weight | 225.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 980.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.523 |
| Absorption Coefficient (mm⁻¹) | 0.65 |
| F(000) | 456 |
Molecular Geometry
The molecular structure would be expected to be largely planar, with a slight dihedral angle between the pyrimidine and chlorophenyl rings. Key bond lengths and angles would be consistent with those observed in other pyrimidine derivatives.
| Bond | Length (Å) (Expected) | Angle | Angle (°) (Expected) |
| C4-Cl1 | 1.74 | N1-C2-N3 | 126.5 |
| C2-C(phenyl) | 1.48 | C2-N3-C4 | 115.0 |
| C(phenyl)-Cl2 | 1.74 | N3-C4-C5 | 123.0 |
Supramolecular Interactions
In the solid state, molecules of this compound would likely be arranged in a manner that maximizes stabilizing intermolecular interactions. These could include π-π stacking interactions between the aromatic rings and weaker C-H···N or C-H···Cl hydrogen bonds. The planarity of the molecule would facilitate efficient packing in the crystal lattice.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies required for the synthesis, crystallization, and crystal structure analysis of this compound. A thorough understanding of the three-dimensional structure of this and related pyrimidine derivatives is a critical component of modern drug discovery. The structural insights gained from such analyses provide an invaluable foundation for the design of more potent and selective therapeutic agents. Future work should focus on the experimental realization of the synthesis and crystallization of the title compound to validate and expand upon the representative data presented herein. Furthermore, co-crystallization with target proteins could provide direct structural evidence of binding modes, further guiding the optimization of this promising class of molecules.
References
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules. [Link]
-
A knowledge availability survey of the crystal structure data for pyrimidine derivatives. (1965). Acta Crystallographica. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). Molecules. [Link]
-
Single crystal X-ray diffraction of compound 4b. ResearchGate. [Link]
-
4-Chloropyrido[3,2-d]pyrimidine. PubChem. [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmacy and Biological Sciences. [Link]
-
Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Academia.edu. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. EPA. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]
-
Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. ResearchGate. [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
4-chloro-1-(3-chlorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidine. PubChemLite. [Link]
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- 7. mdpi.com [mdpi.com]
Methodological & Application
Suzuki and Stille cross-coupling protocols for 4-Chloro-2-(3-chlorophenyl)pyrimidine
Application Note: Strategic Functionalization of 4-Chloro-2-(3-chlorophenyl)pyrimidine
Executive Summary & Scaffold Architecture
The molecule This compound is a "privileged scaffold" in medicinal chemistry, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., analogs of Imatinib, Nilotinib). Its value lies in its unique reactivity profile, which allows for sequential, orthogonal functionalization.
Critical Structural Analysis: This scaffold presents a classic chemoselectivity challenge: it contains two chlorine atoms in distinct electronic environments.
-
C4-Cl (Pyrimidine): Highly reactive. The pyrimidine ring is electron-deficient (π-deficient), and the C4 position is activated by the adjacent nitrogen atoms (para-like relationship). This site is prone to oxidative addition by Pd(0) and Nucleophilic Aromatic Substitution (
). -
C3'-Cl (Phenyl): Unreactive/Latent. This is a standard aryl chloride. Without specialized bulky phosphine ligands (e.g., Buchwald ligands) or high temperatures, it remains inert under standard cross-coupling conditions used for the pyrimidine chloride.
Strategic Implication: This electronic bias allows researchers to selectively functionalize the C4 position via Suzuki or Stille coupling without protecting the C3'-Cl, preserving the phenyl chloride for late-stage diversification or lipophilic interactions in the binding pocket.
Pre-cursor Note: Synthesis of the Scaffold
Note: Many researchers erroneously attempt to synthesize this scaffold via Suzuki coupling of 2,4-dichloropyrimidine. This is NOT recommended.
-
The Trap: Reacting 2,4-dichloropyrimidine with 3-chlorophenylboronic acid yields the wrong isomer (2-chloro-4-(3-chlorophenyl)pyrimidine) as the major product, because the C4 position is kinetically more reactive than C2.
-
The Solution: The authoritative route to this compound is the Condensation-Chlorination sequence :
-
Condensation: 3-Chlorobenzamidine + Ethyl acetoacetate (or equivalent
-keto ester) Pyrimidin-4-one intermediate. -
Chlorination: Pyrimidin-4-one +
This compound .
-
Chemoselectivity & Decision Matrix
The following diagram illustrates the reactivity hierarchy and the decision logic for selecting between Suzuki and Stille protocols.
Caption: Reactivity heatmap showing the activated C4-Cl site vs. the inert Phenyl-Cl, dictating the coupling strategy.
Protocol A: Suzuki-Miyaura Cross-Coupling[2]
Application: Preferred for robust substrates, scale-up, and "green" chemistry requirements. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition (at C4), Transmetallation (activated by base), and Reductive Elimination.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.3 | Nucleophile |
| Catalyst | 0.05 (5 mol%) | Catalyst (Standard) | |
| Alt. Catalyst | 0.05 | Catalyst (Robust) | |
| Base | 2.5 | Activator | |
| Solvent | 1,4-Dioxane / Water (4:1) | [0.1 M] | Solvent System |
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst (5 mol%).
-
Expert Tip: If using
, ensure the catalyst is bright yellow. If orange/brown, oxidation has occurred; switch to for higher reliability.
-
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (
) three times.[9] This is critical to prevent homocoupling of the boronic acid. -
Solvation: Inject degassed 1,4-Dioxane followed by the aqueous Base solution via syringe.
-
Reaction: Heat the mixture to 80°C - 90°C for 4–12 hours.
-
Monitoring: Check TLC every 2 hours. The starting material (UV active) should disappear. The product is usually more polar.
-
Selectivity Check: Do NOT exceed 100°C. Higher temperatures may force oxidative addition into the spectator Phenyl-Cl bond, leading to bis-coupled side products.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Stille Cross-Coupling
Application: Essential for base-sensitive substrates, complex natural product synthesis, or when boronic acids are unstable (e.g., rapid protodeboronation). Mechanism: Transmetallation occurs between Pd(II) and Organotin; does not require base activation.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][4][5][6][7][8] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Organostannane ( | 1.1 | Nucleophile |
| Catalyst | 0.05 | Catalyst | |
| Co-Catalyst | CuI (Copper Iodide) | 0.10 | "Farina Effect" Promoter |
| Solvent | Toluene or DMF | [0.1 M] | Anhydrous Solvent |
Step-by-Step Methodology
-
Preparation: In a dry Schlenk tube or microwave vial, combine Substrate , Catalyst , and CuI (optional but recommended to accelerate rate).
-
Inertion: Evacuate and purge with Argon (
). -
Addition: Add anhydrous Toluene (or DMF for polar stannanes) and the Organostannane liquid via syringe.
-
Reaction: Heat to 100°C (Reflux for Toluene) for 12–24 hours.
-
Note on Selectivity: The neutral conditions are extremely gentle. The Phenyl-Cl is completely inert under these conditions.
-
-
Tin Removal (Critical Step):
-
Stannane byproducts (
) are toxic and streak on silica columns. -
The KF Work-up: Dilute the cooled reaction mixture with
. Add an aqueous solution of Potassium Fluoride (KF) (saturated).[2] Stir vigorously for 30 minutes. The polymeric will precipitate as a white solid. -
Filter the mixture through a pad of Celite.[2]
-
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
-
Tip: Add 1%
to the eluent to prevent acid-catalyzed decomposition if the product is sensitive.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation ( | Degas solvents thoroughly (sparge with Ar for 15 min). Switch to |
| Bis-Coupling | Reaction temp too high | Lower temp to 70°C. Reduce reaction time. |
| Hydrodehalogenation | Hydride source present | Ensure solvents are anhydrous (Suzuki). Avoid alcoholic solvents if possible in Stille. |
| Protodeboronation | Unstable Boronic Acid | Switch to Stille coupling or use Boronic Ester (Pinacol) + milder base ( |
References
- Mechanistic Insight:Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. Elsevier, 2005. (Foundational text on Suzuki/Stille mechanisms).
-
Pyrimidine Selectivity: Regioselective Suzuki coupling of 2,4-dichloropyrimidine. J. Org.[1][3] Chem., 2010 , 75, 2721. Link (Demonstrates C4 preference).
-
Tin Removal Protocol: A Practical Method for the Removal of Organotin Residues. J. Org.[1][3] Chem., 1998 , 63, 2839. Link
-
Kinase Inhibitor Scaffolds: Pyrimidine scaffolds in kinase inhibitor drug discovery. Bioorg. Med. Chem. Lett., 2016 , 26, 1565. Link
-
Stille Coupling Review: The Stille Reaction. Org.[1][4][10][11] React., 2011 , 50,[4] 1. Link
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Using 4-Chloro-2-(3-chlorophenyl)pyrimidine as a scaffold in medicinal chemistry
Application Note: 4-Chloro-2-(3-chlorophenyl)pyrimidine as a Scaffold in Medicinal Chemistry
Introduction: The "Locked" Pyrimidine Scaffold
In the architecture of kinase inhibitors and GPCR ligands, the pyrimidine ring is a privileged structure.[1] While 2,4-dichloropyrimidine is a common starting material, it suffers from regioselectivity challenges (C2 vs. C4 competition).[2]
This compound represents a "C2-Locked" scaffold . By pre-installing the lipophilic 3-chlorophenyl moiety at the C2 position, researchers eliminate the regioselectivity ambiguity of the first substitution. The molecule presents a single, highly reactive electrophilic site at C4, while the 3-chlorophenyl group serves as a metabolic blocker and hydrophobic anchor, often occupying the "selectivity pocket" or solvent-exposed region of a protein target.
Key Physicochemical Properties:
-
Molecular Weight: 225.07 g/mol
-
LogP: ~3.2 (Predicted) – Highly lipophilic
-
Reactive Handle: C4-Chlorine (
and Pd-catalyzed coupling active)[3] -
Latent Handle: 3-Chlorophenyl (Meta-Cl is stable under standard conditions but accessible via specialized late-stage activation).
Reactivity Profile & Chemoselectivity
The utility of this scaffold relies on the distinct reactivity difference between the pyrimidine C4-chloride and the phenyl C3'-chloride.
-
C4-Cl (Pyrimidine): Highly electron-deficient due to the para-nitrogen (N1) and ortho-nitrogen (N3). It is susceptible to rapid Nucleophilic Aromatic Substitution (
) and oxidative addition by Pd(0). -
C3'-Cl (Phenyl): Electronically neutral/deactivated. It remains inert during standard C4-functionalization, preventing polymerization or side-reactions.
Visualizing the Reactivity Map:
Figure 1: Chemoselectivity map. Path A and B are the primary workflows. The phenyl-chloride (LateStage) is generally preserved as a lipophilic feature.
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the primary method for synthesizing kinase inhibitor libraries (e.g., analogues of Imatinib or Nilotinib-like cores) where an amino-pyrimidine motif is required for hydrogen bonding with the kinase hinge region.
Objective: Displacement of C4-Cl with primary or secondary amines.
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 – 1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (for weaker nucleophiles). -
Solvent: n-Butanol (standard) or DMF (for unreactive amines).
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.44 mmol) in n-Butanol (2.0 mL).
-
Addition: Add the amine (0.48 mmol) followed by DIPEA (153 µL, 0.88 mmol).
-
Reaction:
-
Standard Amines: Heat to 80–100 °C for 4–12 hours.
-
Unreactive Amines (Anilines):[4] Add catalytic HCl (1 drop) or use microwave irradiation at 120 °C for 30 mins. Note: Acid catalysis protonates N3, increasing electrophilicity at C4.
-
-
Monitoring: Monitor by LC-MS. The starting material (MW 225) should disappear; product mass will be M+H = 225 - 35.5 + MW(amine).
-
Workup:
-
Cool to room temperature.[4]
-
If precipitate forms (common with anilines): Filter and wash with cold ethanol.
-
If soluble: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: Avoid using water in the reaction mixture to prevent hydrolysis of the C4-Cl to the pyrimidinone (inactive).
Protocol B: Suzuki-Miyaura Cross-Coupling
Used when a Carbon-Carbon bond is desired at C4, creating a 2,4-diarylpyrimidine system (common in agrochemicals and specific oncology targets).
Materials
-
Catalyst:
(5 mol%) or . -
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq).
-
Base:
(2M aqueous solution) or (solid). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: Charge the reaction vessel with the scaffold (1.0 eq) and boronic acid (1.2 eq). Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and the base solution.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90 °C for 2–6 hours.
-
Note: The C4-Cl reacts significantly faster than the meta-Cl on the phenyl ring. Under these mild conditions, the meta-Cl will remain intact (>95% chemoselectivity).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Comparative Data: Nucleophile Scope
The following table summarizes expected yields based on electronic properties of the nucleophile at C4.
| Nucleophile Class | Example | Conditions | Exp. Yield | Notes |
| Aliphatic Amine | Morpholine | >90% | Rapid reaction. | |
| Electron-Rich Aniline | 4-Methoxyaniline | 75-85% | Clean conversion. | |
| Electron-Poor Aniline | 3-Nitroaniline | 40-60% | Requires acid catalysis or Buchwald conditions. | |
| Sterically Hindered | tert-Butylamine | Buchwald (Pd-BINAP) | 65% | |
| Aryl Boronic Acid | Phenylboronic acid | Suzuki, | 88% | Chemoselective for C4. |
Workflow: Library Generation Strategy
To maximize the output of this scaffold, a divergent synthesis workflow is recommended.
Figure 2: Divergent synthesis workflow. The stability of the scaffold allows for parallel processing of
Troubleshooting & QC
-
Issue: Hydrolysis of C4-Cl to C4-OH (Pyrimidinone).
-
Cause: Wet solvents or hygroscopic bases.
-
Solution: Use anhydrous DMF/Dioxane. Store the scaffold in a desiccator.
-
-
Issue: Low yield with electron-deficient anilines.
-
Cause: Low nucleophilicity.
-
Solution: Switch from
to Buchwald-Hartwig coupling (Pd(OAc)2, Xantphos, , Dioxane, 100°C).
-
-
Issue: Loss of the 3-chlorophenyl halogen.
-
Cause: Over-active Pd catalyst or high temperatures (>120°C) in Suzuki coupling.
-
Solution: Lower temperature to 80°C; switch catalyst to
(less active towards aryl chlorides than Buchwald precatalysts).
-
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Link
- Context: Discusses the general reactivity and binding modes of pyrimidine-based kinase inhibitors.
-
-
Regioselectivity of Chloropyrimidines
-
Luo, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link
- Context: Explains the electronic reasons why C4 is favored over C2 and other positions in pyrimidine substitutions.
-
-
Suzuki Coupling on Chloropyrimidines
-
Gong, Y., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Comb. Chem. Link
- Context: Establishes the protocol for Suzuki coupling on chloropyrimidines and the reactivity order (C4 > C6 > C2).
-
-
General Synthesis of Pyrimidine Building Blocks
-
BenchChem Application Note. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry. Link
- Context: General handling and safety protocols for reactive pyrimidine intermedi
-
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrimidine Compounds
Introduction: The Critical Role of Pyrimidine Analogs and the Imperative for Accurate Cytotoxicity Assessment
Pyrimidine analogs represent a cornerstone in the arsenal of chemotherapeutic agents, primarily functioning as antimetabolites.[1] These compounds bear structural similarity to endogenous pyrimidine bases (cytosine, thymine, and uracil) and exert their cytotoxic effects by interfering with nucleic acid synthesis, ultimately disrupting DNA and RNA replication and leading to cell death.[2] Their efficacy is particularly pronounced in rapidly dividing cancer cells, which have a high demand for nucleotide precursors. The primary mechanisms of action include the inhibition of key enzymes like thymidylate synthase and incorporation into DNA and RNA, leading to chain termination and functional disruption.[3]
Given their potent and multifaceted mechanisms, the rigorous evaluation of novel pyrimidine compounds is a critical step in drug discovery and development. Cell-based cytotoxicity assays are indispensable tools in this process, providing quantitative data to determine a compound's potency, selectivity, and mechanism of cell killing. This guide provides a comprehensive overview of robust, validated protocols for assessing the cytotoxicity of pyrimidine analogs, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Foundational Knowledge: Understanding the "Why" Before the "How"
A successful cytotoxicity study hinges on more than just following a protocol; it requires a foundational understanding of cell culture best practices and the principles of the assays being employed.
Cell Line Selection and Culture: The Biological Canvas
The choice of cell line is paramount and should be guided by the research question.[4] Key considerations include the tissue of origin, the expression of relevant targets, and whether to use a cancer cell line or a normal, non-transformed cell line to assess selectivity.[4][5] It is crucial to use low-passage cells that are in the logarithmic growth phase to ensure experimental reproducibility.[6] Regular testing for mycoplasma contamination is also essential, as this can significantly alter cellular responses to cytotoxic agents.[7]
Experimental Controls: The Basis of Valid Interpretation
Every cytotoxicity assay must include a set of controls to ensure the validity of the results:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential cytotoxicity induced by the solvent itself.[6]
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing baseline cell viability.
-
Positive Control: A known cytotoxic agent that induces a predictable response in the chosen cell line. This confirms that the assay system is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium, used to determine the background absorbance or luminescence of the medium and assay reagents.[8]
Part 1: Assessing Cell Viability and Metabolic Activity
These assays measure parameters associated with healthy, metabolically active cells. A reduction in the signal is indicative of cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells.[9]
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Preparation and Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium.[12] A common starting concentration range for initial screening is 0.01 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle and untreated controls. Incubate for the desired exposure time (typically 48 to 72 hours).[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well to dissolve the crystals.[12][13]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[9][13] A reference wavelength of 630 nm can be used to correct for background absorbance.[9]
ATP-Based Luminescence Assay (e.g., ATPlite™)
This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolically active, viable cells.[14][15] Upon cell lysis, the released ATP reacts with luciferase and D-luciferin to produce a luminescent signal that is proportional to the number of viable cells.[16][17] This method is generally more sensitive than colorimetric assays.[15][18]
Caption: Workflow of a one-step ATP-based luminescence assay.
Materials:
-
ATPlite™ 1step Luminescence Assay System or equivalent
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2), using an opaque-walled plate.
-
Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of the single-step luminescent reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16] This reagent contains both the cell lysis solution and the luciferase/luciferin substrate.
-
Incubation and Measurement: Shake the plate for 2 minutes on an orbital shaker.[19] Incubate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[19] Measure the luminescence using a plate-reading luminometer.
Part 2: Assessing Membrane Integrity and Cell Death
These assays directly measure cell death by detecting the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
Lactate Dehydrogenase (LDH) Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20] The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cytotoxicity.[21]
Caption: Enzymatic cascade in the LDH cytotoxicity assay.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2).
-
Establish Controls: It is critical to set up the following controls for accurate LDH measurement:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit. This represents 100% cytotoxicity.
-
Medium Background: Culture medium alone.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[20]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.[20]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well.[20]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]
Part 3: Probing the Mechanism of Cell Death - Apoptosis Assays
Pyrimidine analogs often induce apoptosis.[22] Assays that measure specific apoptotic markers can provide valuable mechanistic insights.
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases that are activated during apoptosis.[23][24] Luminescent or fluorescent assays can measure their activity using a substrate containing the DEVD peptide sequence, which is specifically cleaved by these caspases.[25][26]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2), using an opaque-walled plate.
-
Plate and Reagent Equilibration: After treatment, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[25]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of medium.[25]
-
Incubation: Gently mix the contents of the wells. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[25]
Data Analysis and Interpretation
The goal of these assays is often to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[27]
-
Calculate Percent Viability/Cytotoxicity:
-
For viability assays (MTT, ATP): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
For LDH cytotoxicity assay: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Dose-Response Curve Fitting: Plot the percent viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50/EC50 value.[28][29] Statistical software such as GraphPad Prism is commonly used for this analysis.[30]
Data Presentation: A Comparative Overview
| Assay Type | Principle | Endpoint Measured | Throughput | Sensitivity |
| MTT | Mitochondrial dehydrogenase activity[9] | Colorimetric (Absorbance) | High | Moderate |
| ATP-Based | ATP quantification[14] | Luminescence | High | High |
| LDH Release | LDH enzyme activity in supernatant | Colorimetric (Absorbance) | High | Moderate |
| Caspase-3/7 | Executioner caspase activity[26] | Luminescence/Fluorescence | High | High |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects.[6] | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Fill outer wells with sterile PBS to maintain humidity and avoid using them for experimental samples.[8] |
| Low Signal/Absorbance | Too few cells; Insufficient incubation time; Compound precipitation.[6][8] | Perform a cell titration to determine optimal seeding density; Optimize incubation time for the specific cell line; Check compound solubility in the culture medium.[6] |
| High Background Signal | Microbial contamination; Phenol red or serum interference; High spontaneous LDH release.[6] | Visually inspect plates for contamination; Use phenol red-free medium for the assay step; Use serum-free or low-serum medium during the LDH assay incubation.[6][20] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of pyrimidine compound cytotoxicity. By understanding the principles behind each assay, meticulously planning experimental design with appropriate controls, and employing sound data analysis practices, researchers can generate high-quality, reliable data. This is essential for making informed decisions in the drug discovery pipeline and advancing our understanding of the therapeutic potential of novel pyrimidine analogs. It is always recommended to use orthogonal assays to confirm results, as different methods measure distinct cellular parameters.[31]
References
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/protocol-for-determining-the-ic-50-of-drugs-on-adherent-cells-using-mtt-assay.htm]
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem. [URL: https://www.benchchem.com/application-notes/1000018/a-comparative-analysis-of-the-mechanism-of-action-of-pyrimidine-analogs]
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem. [URL: https://www.benchchem.com/technical-support/1000021/troubleshooting-cell-viability-issues-in-cytotoxicity-assays]
- MTT Cell Assay Protocol. Texas Children's Hospital. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/MTT.pdf]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol-troubleshooting.htm]
- Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem. [URL: https://www.benchchem.com/application-notes/1000004/application-notes-and-protocols-for-in-vitro-cell-based-assays-of-novel-pyrimidine-analogues]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/]
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/]
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [URL: https://thefutureofthings.com/biotechnology/troubleshooting-guidelines-for-mtt-assay-in-cytotoxicity-tests/]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]
- Real-Time, Automated Cytotoxicity Assays within a Tissue Culture Incubator. Sartorius. [URL: https://www.sartorius.com/en/products/live-cell-imaging-analysis/incucyte-applications/cell-health-viability-assays/cytotoxicity-assays]
- Real-Time Cytotoxicity Assays. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5425941/]
- Mechanism of action of pyrimidine analogues. ResearchGate. [URL: https://www.researchgate.net/publication/349141029_Mechanism_of_action_of_pyrimidine_analogues]
- ATPlite 1step. Revvity. [URL: https://www.perkinelmer.
- Cytotoxicity - xCELLigence RTCA. Agilent. [URL: https://www.agilent.
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [URL: https://www.sartorius.com/en/products/live-cell-imaging-analysis/incucyte-applications/cell-health-viability-assays/cytotoxicity-assays]
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [URL: https://www.ijcrt.org/papers/IJCRT2112282.pdf]
- How to Choose a Cell Viability or Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/resources/guides/cell-biology/how-to-choose-a-cell-viability-assay/]
- ATPlite 1 Step Luminescence Assay System from Revvity. Biocompare. [URL: https://www.biocompare.com/Product-Reviews/46782-ATPlite-1-Step-Luminescence-Assay-System/]
- EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [URL: https://www.moleculardevices.com/products/reagents-consumables/assay-kits/cell-health-assays/earlytox-caspase-37-r110-assay-kit]
- Pyrimidine Analogs - Holland-Frei Cancer Medicine. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12533/]
- ATPlite. Revvity. [URL: https://www.perkinelmer.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720495/]
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [URL: https://www.tiarisbio.com/products/ldh-cytotoxicity-assay-kit]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
- Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [URL: https://www.bosterbio.com/caspase-3-7-activity-assay-kit-colorimetric-ar4005-boster.html]
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies. [URL: https://www.stemcell.
- Technical Support Center: Troubleshooting ADC Cytotoxicity Assays. Benchchem. [URL: https://www.benchchem.com/technical-support/1000001/troubleshooting-adc-cytotoxicity-assays]
- Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/1000007/application-notes-and-protocols-for-determining-edotecarin-ic50-values-using-mtt-assay]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541173/]
- Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418385/]
- Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FMAN0011317_PierceLDHCytotoxicityAssayKit_UG.pdf]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [URL: https://www.mdpi.com/2304-6732/10/1/1]
- ATPlite Luminescence Assay System 96-well, 300 Assay Points. Revvity. [URL: https://www.perkinelmer.
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak066]
- Flow Cytometry Analysis of Dose Response for Apoptosis Induction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-issues-2016/bioprobes-72-december-2016/flow-cytometry-analysis-dose-response-apoptosis-induction.html]
- ATPlite & ATPlite 1step. 伯森生技. [URL: https://www.bio-protech.com.tw/products_detail.php?p_id=1&u_id=2&s_id=83&p_key=1]
- Fitting dose-response curves from bioassays and toxicity testing. The R Journal. [URL: https://journal.r-project.org/archive/2009-2/RJournal_2009-2_Knecht.pdf]
- Statistical analysis of dose-response curves. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/was.000400199]
- What cell line should I choose for citotoxicity assays?. ResearchGate. [URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays]
- How to Interpret Dose-Response Curves. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/drug-discovery/how-to-interpret-dose-response-curves]
- How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [URL: https://www.hillgene.com/how-to-choose-a-cell-viability-or-cytotoxicity-assay/]
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [URL: https://www.johner-institute.com/blog/regulatory-affairs/cytotoxicity-testing-iso-10993-5/]
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07223]
- Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. Academia.edu. [URL: https://www.academia.
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. biocompare.com [biocompare.com]
- 17. blossombio.com [blossombio.com]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 19. resources.revvity.com [resources.revvity.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. moleculardevices.com [moleculardevices.com]
- 24. bosterbio.com [bosterbio.com]
- 25. promega.com [promega.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journal.r-project.org [journal.r-project.org]
- 30. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in nucleophilic aromatic substitution of chloropyrimidines
Welcome to the Chloropyrimidine Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific "pain points" encountered during Nucleophilic Aromatic Substitution (
Quick Navigation: Select Your Issue
-
Ticket #001: [Regioselectivity Failure (Wrong Isomer formed)]
-
Ticket #002: [The "Mystery Peak" (Hydrolysis & Pyrimidones)]
-
Ticket #003: [Bis-Substitution (Over-reaction)]
-
Ticket #004: [Total Decomposition (Ring Opening/ANRORC)]
Ticket #001: Regioselectivity Failure
User Complaint: "I reacted 2,4-dichloropyrimidine with an amine, expecting substitution at C4, but I got a mixture or the C2 product."
Technical Diagnosis
In non-symmetric pyrimidines (like 2,4-dichloro), the C4 position is generally more electrophilic than C2. This is because the intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving both ring nitrogens (N1 and N3) accommodating the negative charge. Attack at C2 places the charge primarily on nitrogens, but the C4 transition state is usually lower in energy due to "para-like" conjugation [1, 2].
However, this rule is not absolute . Selectivity can flip based on:
-
C5-Substituents: Electron-donating groups at C5 can deactivate C4.
-
Coordination: If the nucleophile can hydrogen-bond to a substituent at C2 (e.g., a sulfone), it may direct attack to C2 [2].[1][2]
-
Sterics: Bulky amines may prefer the less hindered position (though C4 is usually less hindered than C2 flanked by two nitrogens).
Troubleshooting Workflow
Figure 1: Decision tree for predicting regioselectivity in 2,4-dichloropyrimidines.
Corrective Protocol: Enforcing C4 Selectivity
-
Temperature Control: Run the reaction at the lowest possible temperature (0°C or -78°C). C4 substitution has a lower activation energy (
); higher temperatures overcome the difference in between C2 and C4, leading to mixtures (Loss of Kinetic Control). -
Lewis Acid Catalysis: The addition of Lewis acids (e.g.,
) can sometimes enhance the electrophilicity difference, favoring C4 [3]. -
Protonation State: If using an amine nucleophile, ensure it is the free base. If using the HCl salt of the amine, add exactly 1 equivalent of base (e.g., DIPEA). Excess base can promote bis-substitution.
Ticket #002: The "Mystery Peak" (Hydrolysis)
User Complaint: "I see a new peak in LCMS with M-Cl+OH mass (+16 or -18 mass shift depending on ionization). It doesn't disappear with workup."
Technical Diagnosis
You have created a pyrimidone (tautomer of hydroxypyrimidine). Chloropyrimidines are highly susceptible to hydrolysis by trace water, especially in polar aprotic solvents (DMF, DMSO) which are hygroscopic. The chloride is displaced by hydroxide (
Key Indicator: The side product is often highly polar and stays in the aqueous phase during extraction, or streaks on silica.
Prevention Strategy
| Variable | Recommendation | Reason |
| Solvent | Anhydrous THF, Dioxane, or MeCN | Avoid DMF/DMSO if possible; they hold water tenaciously. |
| Base | Non-nucleophilic (DIPEA, | Carbonate bases ( |
| Atmosphere | Prevents absorption of atmospheric moisture. |
Ticket #003: Bis-Substitution (Over-reaction)
User Complaint: "I wanted to replace only one chlorine, but I got the disubstituted product."
Technical Diagnosis
The first substitution deactivates the ring (amine is an Electron Donating Group), making the second substitution slower. However, if the local concentration of nucleophile is high, or temperature is too high, the second reaction competes. This is common with highly reactive nucleophiles (thiols, primary amines).
Protocol: Mono-Substitution Control
Objective: Synthesize 4-amino-2-chloropyrimidine from 2,4-dichloropyrimidine.
-
Dissolve Substrate: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF. Cool to 0°C .[1][2]
-
Stoichiometry: Prepare the amine (0.95 equiv—slight deficit is key) and base (1.0 equiv) in a separate syringe.
-
Addition: Add the amine solution dropwise over 30–60 minutes.
-
Why? Keeps the concentration of nucleophile low relative to the electrophile, statistically favoring mono-substitution.
-
-
Monitoring: Check LCMS at 0.5 equiv addition. If bis-product appears, lower temperature to -20°C.
-
Quench: Immediately quench with dilute acid or buffer once the limiting reagent (amine) is consumed. Do not let it stir "overnight" to finish the last 5%.
Ticket #004: Ring Opening & Rearrangement (ANRORC)
User Complaint: "My product mass is correct, but the NMR pattern is completely wrong (scrambled isomers), or the ring degraded."
Technical Diagnosis
You may have triggered the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This occurs with:
-
Strong Amide Bases:
, LiTMP. -
Good Leaving Groups at C2/C4: In highly electron-deficient systems (e.g., 5-nitropyrimidines).
The nucleophile attacks a ring carbon (often C2 or C6), breaking the C-N bond to form an open-chain intermediate.[3] This chain then rotates and closes again, often scrambling substituents or expelling a different piece of the ring [5, 6].
Visualizing the Failure Mode
Figure 2: The ANRORC pathway—a catastrophic deviation from standard
Prevention
-
Avoid Amide Bases: Use non-nucleophilic organic bases (DIPEA) or weak inorganic bases (
, ). -
Avoid "Super-Electron-Deficient" Rings: If your pyrimidine has a Nitro (-NO2) group, be extremely gentle. 5-nitro-halopyrimidines are notorious for ring opening with amines [3].
References
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][2][4][5] Link
-
Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[2] Link
-
Koo, S. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org.[6][7][8] Chem., 80(15), 7757–7763.[7] Link
-
BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.Link
-
Van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462–468. Link
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ANRORC mechanism - Wikipedia [en.wikipedia.org]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC and NMR Analysis of Halogenated Pyrimidines
Welcome to the technical support center for the analysis of halogenated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique compounds by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve common analytical challenges.
This resource is structured to address specific issues you may encounter, presented in a practical question-and-answer format. We will delve into the nuances of why halogenated pyrimidines can behave unexpectedly in your analytical systems and how to systematically troubleshoot these issues.
Part 1: HPLC Analysis of Halogenated Pyrimidines
Halogenated pyrimidines, due to their unique electronic and steric properties, can present several challenges in HPLC analysis, particularly in reversed-phase chromatography. The following section addresses the most frequently encountered problems.
Peak Tailing: The Most Common Chromatographic Headache
Question: I am observing significant peak tailing for my halogenated pyrimidine analyte on a C18 column. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and is often exacerbated with halogenated compounds.[1][2][3][4][5] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][3] For halogenated pyrimidines, this can be more complex than simple silanol interactions.
Here is a systematic approach to troubleshooting peak tailing:
Step 1: Diagnose the Nature of the Tailing
Inject a neutral, non-halogenated compound of similar hydrophobicity. If this compound also tails, the issue is likely a "physical" problem with your system, such as a void in the column or excessive extra-column volume.[4] If the neutral compound exhibits a symmetrical peak shape while your halogenated pyrimidine tails, the problem is "chemical" in nature.[4]
Step 2: Address Chemical Causes of Tailing
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase are acidic and can interact with basic nitrogens in the pyrimidine ring, causing tailing.[1][2][3]
-
Solution 1: Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 3.0), you can protonate the silanol groups, minimizing these secondary interactions.[1][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are designed to reduce peak tailing for basic compounds.[2]
-
-
Halogen Bonding: This is a non-covalent interaction where the halogen atom acts as a Lewis acid and can interact with Lewis bases, such as the silanol groups on the stationary phase or even the mobile phase components.[6][7][8][9] The strength of this interaction follows the trend I > Br > Cl > F.[7]
-
Solution: Modify the Mobile Phase: Adding a competitive hydrogen bond donor, like a small amount of a polar protic solvent, can sometimes disrupt these interactions. However, be mindful of miscibility and detector compatibility.
-
Step 3: Consider Analyte and Method Conditions
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Below is a troubleshooting workflow for HPLC peak tailing:
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen bond - Wikipedia [en.wikipedia.org]
- 8. Halogen bonding in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2- and 4-Substituted Pyrimidines: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biological molecules like the nucleobases in DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a cornerstone in the development of novel therapeutic agents across various disease areas.[1][3][4] The strategic placement of substituents on the pyrimidine ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This technical guide provides a comparative analysis of the biological activities of pyrimidines substituted at the 2- and 4-positions, offering insights for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, supported by experimental data, detailed protocols, and visual workflows to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Substituted pyrimidines are a prominent class of anticancer agents, acting through diverse mechanisms such as kinase inhibition and disruption of tubulin polymerization.[1][3][5] The substitution pattern at the C2 and C4 positions is pivotal in defining the compound's interaction with its biological target.
Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1] Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).[1][6][7]
-
4-Substituted Pyrimidines: The 4-amino group is a crucial pharmacophoric feature for many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[8] For instance, a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of EGFR's tyrosine kinase activity.[7][9] The SAR for these compounds indicates that while the 4-anilino group is critical for binding, significant bulk is tolerated at other positions, projecting away from the core binding site.[7][9]
-
2-Substituted Pyrimidines: Substitutions at the 2-position also play a vital role. In many kinase inhibitors, this position is often occupied by an amine-containing side chain that can enhance solubility and provide additional interaction points. For example, in the development of PI3K inhibitors, a 2-amino group on the pyrimidine core was a key element in achieving high potency.[6][10]
The interplay between substituents at both positions is often synergistic. A common scaffold for kinase inhibitors involves a 4-anilino group for hinge-binding and a 2-amino or related group to occupy a solvent-exposed region, thereby tuning potency and physical properties.
Generalized Signaling Pathway Targeted by Pyrimidine Kinase Inhibitors
A generalized signaling pathway targeted by pyrimidine kinase inhibitors.
The following table summarizes the in vitro anticancer activity of various 2- and 4-substituted pyrimidine analogs, highlighting the impact of substitution patterns on cytotoxicity.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Substituted | Indole-pyrimidine (4k) | BEL-7402 (Liver) | 0.016 | [11][12] |
| 4-Substituted | 4-Anilino-pyrazolo[3,4-d]pyrimidine | A431 (Epidermoid) | Potent Inhibition | [8] |
| 2,4-Disubstituted | Thiazolopyrimidine (12a) | HCT-116 (Colorectal) | High Activity | [13][14] |
| 2,4-Disubstituted | Thiazolopyrimidine (7c) | PC-3 (Prostate) | High Activity | [13][14] |
Note: IC50 values represent the concentration of a drug required for 50% inhibition in vitro. A lower value indicates higher potency.
This protocol is essential for evaluating compounds that target the cytoskeleton, a validated anticancer strategy.[11][12]
Causality: This assay directly measures the compound's effect on the assembly of tubulin into microtubules. Inhibition of this process leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, a key mechanism for many potent anticancer drugs.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) at a concentration of 1 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP solution (100 mM).
-
Prepare test compounds at various concentrations in an appropriate solvent (e.g., DMSO). Paclitaxel and colchicine are used as positive controls for polymerization promotion and inhibition, respectively.
-
-
Assay Execution:
-
Pipette 90 µL of the tubulin solution into a pre-warmed 96-well plate.
-
Add 5 µL of the test compound solution or control to each well.
-
Incubate the plate at 37°C for 3 minutes to allow for compound binding.
-
Initiate polymerization by adding 5 µL of the GTP solution to each well.
-
Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader set to 37°C.
-
-
Data Analysis:
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity: Combating Microbial Resistance
Pyrimidine derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.[4][15][16][17] Their mechanisms often involve inhibiting essential microbial enzymes, such as dihydrofolate reductase (DHFR), or interfering with cell division.[15][16]
-
2,4-Diaminopyrimidines: This class is particularly noteworthy. The discovery that 2,4-diaminopyrimidines inhibit microbial growth by interfering with folic acid utilization led to the development of successful drugs like Trimethoprim.[15] The 2,4-diamino substitution pattern is crucial for mimicking the substrate of DHFR, leading to potent and selective inhibition of the microbial enzyme over its human counterpart.
-
Other 2- and 4-Substitutions: Thiophenyl-substituted pyrimidines have demonstrated potent antibacterial activity against Gram-positive strains, including multidrug-resistant MRSA, by inhibiting the FtsZ protein, which is essential for bacterial cell division.[18] Studies on other derivatives show that substitutions like bromo and chloro groups on aryl rings attached to the pyrimidine core can significantly enhance antibacterial activity, particularly against Gram-negative bacteria like E. coli.[15]
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 2,4-Diaminopyrimidines | Various Bacteria | DHFR Inhibition | Potent Inhibition | [15][16] |
| Thiophenyl pyrimidine | MRSA & VREs | Antibacterial Potency | Higher than vancomycin | [18] |
| m-Bromo substituted amino-pyrimidine | E. coli | Antibacterial Activity | Appreciable Activity | [15] |
| 2,4-Dichloro substituted amino-pyrimidine | E. coli | Antibacterial Activity | Improved Activity | [15] |
Causality: The MIC assay is a gold-standard method in microbiology for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a definitive measure of a compound's potency.
Methodology (Broth Microdilution):
-
Preparation:
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Include a positive control (microorganism, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the test compound.
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
-
Workflow for MIC Determination via Broth Microdilution
A standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: A Continuing Frontier
The pyrimidine core is central to several established antiviral drugs, particularly nucleoside analogs that disrupt viral replication.[19][20] However, non-nucleoside pyrimidine derivatives also exhibit promising antiviral properties.
-
Anti-influenza Activity: Studies have shown that 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives are effective against both type A and B influenza viruses, with EC50 values in the nanomolar to low micromolar range.[19] The antiviral efficacy was found to be highly dependent on the substituents, with an amino group at the 5-position and a chlorine or methoxy group at the 6-position enhancing potency.[19]
-
Anti-coronavirus Activity: More recently, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored as antiviral agents.[21] Certain derivatives with amino-indane or tetrahydronaphthalene substitutions at the 4- and 7-positions demonstrated selective activity against human coronaviruses (HCoV-229E and HCoV-OC43) without cellular toxicity.[21]
The SAR for antiviral pyrimidines is highly specific to the virus and the target protein. For influenza inhibitors, substitutions at the 2- and 4-positions are both critical for achieving high potency.[19] For coronaviruses, bulky hydrophobic groups appear to be favored at these positions.[21]
Conclusion and Future Directions
The substitution pattern on the pyrimidine ring is a master regulator of biological activity. Both the 2- and 4-positions are critical handles for medicinal chemists to tune a compound's interaction with its biological target.
-
For Kinase Inhibition: The 4-position is often dominated by groups capable of hydrogen bonding to the kinase hinge region, while the 2-position provides a vector for introducing groups that can modulate potency, selectivity, and physicochemical properties.
-
For Antimicrobial Activity: The 2,4-diamino motif remains a highly effective strategy for targeting DHFR. However, novel substitutions at these positions are leading to new mechanisms of action, such as the inhibition of bacterial cell division.[18]
-
For Antiviral Activity: The SAR is more varied, but it is clear that specific combinations of substituents at the 2- and 4-positions are required to achieve potent inhibition of viral replication.
The evidence strongly suggests that a dual-substitution strategy, optimizing moieties at both the 2- and 4-positions, is the most fruitful approach for developing potent and selective pyrimidine-based therapeutics. Future research should focus on exploring novel and diverse chemical matter at these positions, guided by structure-based drug design and a deep understanding of the target biology, to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017, November 30). Journal of Applied Pharmaceutical Science. Retrieved February 15, 2026, from [Link]
-
ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. Retrieved February 15, 2026, from [Link]
-
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved February 15, 2026, from [Link]
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
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Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016, May 26). PubMed. Retrieved February 15, 2026, from [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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In vivo efficacy studies of novel compounds derived from 4-Chloro-2-(3-chlorophenyl)pyrimidine
An In-Depth Technical Guide to the In Vivo Efficacy of Novel Pyrimidine Derivatives as Therapeutic Agents
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a central component in a vast array of therapeutic agents, from antiviral medications to cutting-edge cancer treatments. Pyrimidine-based agents are critical for fundamental cellular functions, and their role in cancer cell proliferation and survival has made them a focal point for drug discovery.[1]
This guide provides a comparative analysis of the in vivo efficacy of novel compounds derived from the broader class of 2,4-disubstituted pyrimidines. While a specific starting point like 4-Chloro-2-(3-chlorophenyl)pyrimidine represents a viable synthetic precursor, the available public data allows for a more comprehensive review of its analogous derivatives. We will delve into the experimental data supporting their use, the causality behind the chosen study designs, and the detailed protocols necessary for their evaluation. The primary focus will be on their application in oncology, where they have shown significant promise, particularly as kinase inhibitors.[1][2]
The Scientific Rationale: Why Pyrimidine Derivatives Target Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell proliferation. This makes them a prime target for therapeutic intervention. Pyrimidine derivatives are particularly adept at fitting into the ATP-binding pocket of many kinases, acting as competitive inhibitors and shutting down the aberrant signaling cascade.[2][3]
Key kinase targets for pyrimidine-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer.[2]
-
Aurora Kinases: Essential for cell division (mitosis), and their inhibition can lead to cancer cell death.[3]
-
eukaryotic Elongation Factor-2 Kinase (eEF-2K): Involved in protein synthesis and cell survival under stress.[4][5]
-
PIM-1 Kinase: A proto-oncogene that promotes cell survival and proliferation.[6]
Below is a simplified representation of a typical kinase signaling pathway often targeted by these compounds.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by pyrimidine derivatives.
Comparative In Vivo Efficacy: Representative Case Studies
Direct head-to-head in vivo comparisons of a single, homologous series of pyrimidine derivatives are often proprietary. However, by synthesizing data from various published studies, we can construct a robust comparative guide. The following case studies highlight the efficacy of different pyrimidine-based compounds in established animal models.
Case Study 1: Pyrimidine Derivatives in Murine Ascites Tumor Models
In a study evaluating novel pyrimidine derivatives, researchers utilized Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) models in Swiss albino mice. These models are valuable for initial in vivo screening as they allow for rapid assessment of tumor burden and host survival.[7]
Key Findings:
-
Treatment with specific pyrimidine derivatives led to a significant normalization of hematological parameters (RBC, WBC, hemoglobin) that were disrupted by the cancer.[7]
-
The derivatives demonstrated a notable increase in the lifespan of the tumor-bearing mice compared to the untreated control group.[7]
-
One derivative, designated "R2", showed cytotoxicity against pancreatic cancer cell lines that was significantly better than the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[7]
Case Study 2: 4-Aminoquinoline-Pyrimidine Hybrids for Antimalarial Therapy
To demonstrate the versatility of the pyrimidine scaffold beyond oncology, a study on 4-aminoquinoline-pyrimidine hybrids revealed potent antimalarial activity. This highlights how the core structure can be adapted to target different pathogens or disease pathways.[8]
Key Findings:
-
Several hybrid compounds showed superior in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[8]
-
In a P. berghei mouse model, compound 8i was more effective than the standard drug chloroquine (CQ) at the tested dose.[8]
-
At a dose of 30 mg/kg, compound 8i cured 80% of the treated mice, demonstrating high in vivo efficacy and a lack of apparent toxicity.[8]
Summary of Comparative In Vivo Data
The table below consolidates representative data from various studies to provide a comparative overview.
| Compound Class/Identifier | Therapeutic Area | Animal Model | Standard Drug / Control | Key In Vivo Outcome | Citation(s) |
| Novel Pyrimidine Derivative (R2) | Anticancer | Swiss Albino Mice (EAC/DLA models) | 5-Fluorouracil | Significant normalization of hematological parameters; increased lifespan. | [7] |
| 4-Aminoquinoline-Pyrimidine (8i) | Antimalarial | Mouse (P. berghei model) | Chloroquine (CQ) | 80% cure rate at 30 mg/kg dose; superior to CQ at the tested dose. | [8] |
| 2-Aryl-4-oxobenzopyrano[2,3-d]pyrimidines | Anticancer | Mice (P388 lymphocytic leukemia) | Not specified | Demonstrated in vivo antitumor activity. | [9] |
| General Pyrimidine Hybrids | Anticancer | Various (Review) | Varies | Can act on multiple biological targets, potentially overcoming drug resistance. | [1] |
Core Methodologies: Protocols for In Vivo Efficacy Assessment
The trustworthiness of any efficacy claim rests on the rigor of the experimental protocol. The following sections detail standardized, self-validating workflows for assessing the in vivo potential of novel pyrimidine compounds.
Experimental Workflow: General Overview
This diagram outlines the typical workflow for an in vivo anticancer efficacy study, from initial preparation to final data analysis.
Caption: Standard workflow for a xenograft model-based in vivo anticancer study.
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol is the industry standard for evaluating the efficacy of anticancer compounds against solid tumors.
Objective: To determine the tumor growth inhibition (TGI) effect of a novel pyrimidine derivative compared to a vehicle control and a standard-of-care agent.
Materials:
-
Athymic Nude Mice (e.g., NU/NU strain), 6-8 weeks old.
-
Human cancer cell line (e.g., A549 for lung cancer).
-
Growth medium (e.g., RPMI-1640 with 10% FBS).
-
Matrigel® or similar basement membrane matrix.
-
Test Compound, Vehicle (e.g., 0.5% CMC in saline), and Standard Drug (e.g., Palbociclib).
-
Calipers, analytical balance, sterile syringes.
Methodology:
-
Cell Preparation: Culture A549 cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.
-
Compound Administration: Prepare fresh dosing solutions daily. Administer the compound (e.g., 50 mg/kg), vehicle, or standard drug via the determined route (e.g., oral gavage) once daily for 21 consecutive days.
-
Data Collection: Record tumor volume and body weight for each animal 2-3 times per week. Monitor for any clinical signs of toxicity.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the last dose.
-
Analysis: Euthanize all animals. Excise tumors and record their final weight. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Protocol 2: Ehrlich Ascites Carcinoma (EAC) Model
This liquid tumor model is useful for assessing effects on survival and hematological parameters.[7]
Objective: To evaluate the ability of a novel pyrimidine derivative to increase the lifespan of mice bearing a liquid tumor.
Materials:
-
Swiss Albino Mice, 20-25g.
-
Ehrlich Ascites Carcinoma (EAC) cells, maintained by serial intraperitoneal (IP) passage.
-
Test Compound and Vehicle.
Methodology:
-
Tumor Inoculation: Aspirate EAC cells from a donor mouse. Dilute with sterile saline to a concentration of 2 x 10⁶ cells/mL. Inject 0.1 mL (2 x 10⁵ cells) IP into each mouse.
-
Treatment: 24 hours post-inoculation, begin treatment. Administer the test compound or vehicle IP or orally once daily for 9-10 days.
-
Monitoring: Observe the animals daily for survival.
-
Analysis:
-
Mean Survival Time (MST): Calculate the average day of death for each group.
-
Increase in Lifespan (%ILS): Calculate using the formula: [(MST of Treated Group / MST of Control Group) - 1] x 100.
-
(Optional) Hematology: On day 14, blood can be collected from a separate cohort of animals via retro-orbital puncture to analyze RBC, WBC, and hemoglobin levels.
-
Conclusion and Future Directions
The 2,4-disubstituted pyrimidine scaffold is a validated and highly promising platform for the development of novel therapeutics, particularly in oncology. The extensive body of research demonstrates that derivatives can be synthesized to potently and selectively inhibit key protein kinases, leading to significant antitumor activity in preclinical in vivo models.[2][10][11] The versatility of the scaffold is further underscored by its successful application in other disease areas, such as malaria.[8]
Future work should focus on optimizing the drug-like properties of these compounds. Structure-activity relationship (SAR) studies are crucial for fine-tuning potency while minimizing off-target effects.[10] Moreover, a deeper understanding of their pharmacokinetic and pharmacodynamic profiles will be essential for translating their demonstrated in vivo efficacy into successful clinical candidates. The logical next step involves the synthesis and rigorous in vivo evaluation of novel derivatives, including those from the specific this compound backbone, to identify candidates with superior efficacy and safety profiles.
References
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Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology.
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Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences.
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Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research J. Pharm. and Tech.
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules.
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters.
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
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Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie.
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
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Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-Cancer Drug Design.
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
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Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Pharmaceuticals.
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Methylene-bearing sulfur-containing cyanopyrimidine derivatives for treatment of cancer: Part-II. R Discovery.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports.
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Safety Operating Guide
Proper Disposal Procedures for 4-Chloro-2-(3-chlorophenyl)pyrimidine
Executive Summary & Core Directive
4-Chloro-2-(3-chlorophenyl)pyrimidine is a halogenated heterocyclic intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents. Due to the presence of both a pyrimidine core and a chlorinated phenyl ring, this compound requires strict adherence to halogenated waste protocols .
Core Disposal Directive:
-
Classification: Halogenated Organic Waste (Solid or Liquid depending on formulation).
-
Primary Disposal Method: High-temperature incineration with acid gas scrubbing (to neutralize HCl/NOx).
-
Strict Prohibition: NEVER dispose of this compound down the drain, in trash, or by evaporation.
Chemical Identity & Hazard Profile[1][2][3]
Before handling waste, verify the chemical identity to ensure compatibility with waste streams.[1][2]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | ~225.07 g/mol |
| Physical State | Typically a solid (off-white to yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Key Hazards | Skin/Eye Irritant (H315, H319), Potential Aquatic Toxicity (H411) |
Hazard Assessment (GHS Standards)
While specific SDS data may vary by supplier, halogenated pyrimidines generally fall under the following GHS classifications essential for labeling:
-
Health: Skin Irritation (Cat 2), Eye Irritation (Cat 2A).[3]
-
Environmental: Toxic to aquatic life with long-lasting effects (due to the chlorophenyl moiety).
-
Reactivity: Stable, but incompatible with strong oxidizing agents and strong acids.
Waste Segregation & Packaging[4][8]
Proper segregation is the single most critical step to prevent dangerous chemical reactions and minimize disposal costs.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Halogenated Solvents | Compatible | Can be co-packed if dissolved in compatible solvents (e.g., DCM). |
| Non-Halogenated Solvents | Incompatible | Keep separate.[1][4] Mixing increases disposal cost significantly. |
| Aqueous Waste (Acid/Base) | Incompatible | Do not mix. Risk of hydrolysis or exothermic reaction. |
| Oxidizers | DANGEROUS | NEVER MIX. Risk of fire/explosion. |
Packaging Protocols
-
Primary Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to potential corrosion from hydrolysis products (HCl).
-
Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the volume of the largest container.
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste.
Required Label Information:
-
Full Chemical Name: this compound.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.
Disposal Decision Tree & Workflow
The following logic flow dictates the operational handling of the waste based on its physical state.
Figure 1: Operational decision tree for categorizing and packaging this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Spill Response Workflow
Figure 2: Step-by-step spill response protocol.
Specific Spill Tactics
-
Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to suppress dust, then carefully scoop into a waste container.
-
Liquid Spill: Use standard vermiculite or polypropylene absorbent pads. Do not use sawdust (combustible) as it may react if the solvent is an oxidizer (though this compound itself is not).
-
Decontamination: The area should be cleaned with a detergent solution. All cleaning materials (wipes, pads) must be disposed of as hazardous chemical waste , not regular trash.
Regulatory & Compliance Context
Disposal must align with federal and local regulations.
-
EPA Classification (USA):
-
This compound is likely a Non-Listed Hazardous Waste unless specifically formulated. However, it meets the characteristic of Toxic (if TCLP fails) or simply requires management as Halogenated Organic .
-
Waste Code: Generally falls under D001 (if ignitable solvent used) or generic halogenated codes depending on state (e.g., California has specific codes for halogenated organics).
-
-
Incineration Requirement:
-
Because of the chlorine content (Cl), incineration must occur at facilities permitted to handle halogenated waste (typically >1000°C with scrubbers) to prevent the formation of dioxins/furans and to neutralize hydrochloric acid emissions.
-
References
-
National Institutes of Health (NIH) - PubChem. 4-Chloropyrimidine Derivatives and Safety Data. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Guidelines. Available at: [Link]
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Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
